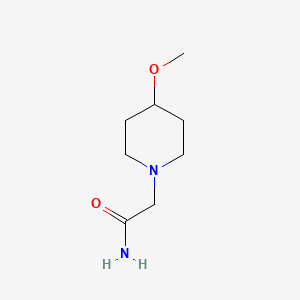
1-(1,2,3-thiadiazole-4-carbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1,2,3-thiadiazole-4-carbonyl)piperidine” is a heterocyclic compound. Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic . The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Various synthetic transformations and approaches are highlighted to furnish 1,2,3-thiadiazole scaffolds .Molecular Structure Analysis
The 1,2,3-thiadiazole is a structurally active pharmacophore and great interest for researchers due to its versatile and wide array of biological activities in the field of medicine, pharmacology, and pharmaceutics . Thiadiazoles occur naturally in four different isomeric forms, having one sulfur and two nitrogen atoms with hydrogen binding domain .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-thiadiazole derivatives are diverse. The synthetic chemistry can rightfully be considered a precondition of our modern society . The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-thiadiazole derivatives are diverse and depend on the specific structure of the compound. The fascinating aromatic 1,2,3-thiadiazole is a structurally active pharmacophore .作用机制
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse therapeutic effects .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives can interfere with processes related to DNA replication . The bioactive properties of these compounds are often attributed to the presence of the N–C–S moiety and the strong aromaticity of the thiadiazole ring .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . For example, some 1,3,4-thiadiazole derivatives have been shown to display anti-diabetic activities by transactivation of PPAR-ϒ and reduce the glucose level in blood .
Result of Action
1,3,4-thiadiazole derivatives have been associated with a wide range of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . The specific effects would depend on the compound’s targets and mode of action.
实验室实验的优点和局限性
1-(1,2,3-thiadiazole-4-carbonyl)piperidine is an important synthetic intermediate in the chemical industry and is widely used in the synthesis of a variety of heterocyclic compounds. One of the main advantages of using this compound in lab experiments is its low cost and availability. In addition, this compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. However, one of the main limitations of using this compound in lab experiments is its limited solubility in organic solvents.
未来方向
There are a number of future directions for the use of 1-(1,2,3-thiadiazole-4-carbonyl)piperidine in scientific research. These include the synthesis of new pharmaceuticals, agrochemicals, and other products; the development of new catalysts and catalytic systems; and the development of new analytical methods for the detection of this compound. In addition, this compound can also be used in the synthesis of novel insecticides, herbicides, and fungicides. Furthermore, this compound can be used in the synthesis of organic catalysts, such as Lewis acids, Brønsted acids, and transition metal complexes.
合成方法
1-(1,2,3-thiadiazole-4-carbonyl)piperidine can be synthesized by a variety of methods, including the reaction of 1,2,3-thiadiazole with an alkyl halide, the reaction of an alkyl halide with a thiourea derivative, and the reaction of an alkyl halide with a thiourea derivative in the presence of an acid catalyst. In addition, this compound can also be synthesized through a condensation reaction of 1,2,3-thiadiazole with an ethyl ester.
科学研究应用
1-(1,2,3-thiadiazole-4-carbonyl)piperidine has been extensively studied and utilized in scientific research. It has been used in the synthesis of a variety of heterocyclic compounds, including quinolones, thiazoles, and thiadiazoles. This compound has also been used in the synthesis of novel insecticides, herbicides, and fungicides. In addition, this compound has been used in the synthesis of a variety of organic catalysts, such as Lewis acids, Brønsted acids, and transition metal complexes.
生化分析
Biochemical Properties
1-(1,2,3-Thiadiazole-4-carbonyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, making it suitable for long-term studies . Over time, this compound has been observed to maintain its biochemical activity, although some degradation may occur under extreme conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates . For instance, this compound has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, thereby affecting lipid homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, this compound can bind to plasma proteins, which may influence its distribution and bioavailability in vivo .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . This localization allows this compound to interact with its specific molecular targets and exert its biochemical effects .
属性
IUPAC Name |
piperidin-1-yl(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-6-13-10-9-7)11-4-2-1-3-5-11/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZTVYSFQQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)

![4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6513790.png)
![4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6513795.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513816.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513821.png)
![7-(3-methylphenyl)-4-(4-methylphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B6513831.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)

![3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6513872.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B6513879.png)